Methyl 1-(4-aminophenyl)cyclohexanecarboxylate
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Overview
Description
Methyl 1-(4-aminophenyl)cyclohexanecarboxylate is an organic compound with the molecular formula C14H19NO2. It is a derivative of cyclohexane, featuring a methyl ester group and an aminophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-aminophenyl)cyclohexanecarboxylate typically involves the esterification of 1-(4-aminophenyl)cyclohexanecarboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid are used to facilitate the esterification reaction, and the process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminophenyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
Methyl 1-(4-aminophenyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminophenyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohexanecarboxylate: Similar in structure but lacks the aminophenyl group.
Cyclohexanecarboxylic acid: The parent compound without the ester or aminophenyl group.
4-Methyl-1-cyclohexanecarboxylic acid: A derivative with a methyl group on the cyclohexane ring
Uniqueness
Methyl 1-(4-aminophenyl)cyclohexanecarboxylate is unique due to the presence of both the ester and aminophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 1-(4-aminophenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-17-13(16)14(9-3-2-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10,15H2,1H3 |
InChI Key |
IQUMAAHAXRNCEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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